REACTION_CXSMILES
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C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:34]1([CH2:40][CH2:41][CH2:42]O)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[C:44]1(=[O:50])[NH:48][C:47](=[O:49])[CH:46]=[CH:45]1>>[C:34]1([CH2:40][CH2:41][CH2:42][N:48]2[C:44](=[O:50])[CH:45]=[CH:46][C:47]2=[O:49])[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1
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Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Name
|
|
Quantity
|
0.48 mL
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
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Name
|
|
Quantity
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0.24 g
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Type
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reactant
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Smiles
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C1(C=CC(N1)=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
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Type
|
|
Smiles
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C1(=CC=CC=C1)CCCN1C(C=CC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |